Decyl formate Decyl formate Decyl formate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 5451-52-5
VCID: VC0525536
InChI: InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h11H,2-10H2,1H3
SMILES: CCCCCCCCCCOC=O
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Decyl formate

CAS No.: 5451-52-5

Cat. No.: VC0525536

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decyl formate - 5451-52-5

Specification

CAS No. 5451-52-5
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name decyl formate
Standard InChI InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h11H,2-10H2,1H3
Standard InChI Key BCLJZFLDSCTULJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCOC=O
Canonical SMILES CCCCCCCCCCOC=O
Appearance Solid powder

Introduction

Chemical and Physical Properties

Decyl formate (CAS No. 5451-52-5) is a colorless liquid with a molecular weight of 186.29 g/mol . Its structure consists of a decyl chain (CH3(CH2)9O\text{CH}_3(\text{CH}_2)_9\text{O}) esterified with formic acid (HCOO\text{HCOO}). Key physical properties include:

PropertyValueSource
Density0.873 g/mL
Boiling Point220.8°C (estimate)
Refractive Index1.427
SolubilitySlightly soluble in water; soluble in alcohols and oils
LogP (Partition Coefficient)4.453

The compound’s low water solubility and high lipid affinity make it ideal for hydrophobic formulations, such as perfumes and flavoring agents . Its InChIKey (BCLJZFLDSCTULJ-UHFFFAOYSA-N) and SMILES (CCCCCCCCCCOC=O) are critical identifiers for computational and regulatory purposes .

Synthesis and Production

Conventional Esterification

Decyl formate is synthesized via direct esterification of decanol (C10H21OH\text{C}_{10}\text{H}_{21}\text{OH}) with formic acid (HCOOH\text{HCOOH}) under acidic or enzymatic catalysis . The reaction follows:

HCOOH+C10H21OHC11H22O2+H2O\text{HCOOH} + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{C}_{11}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O}

Azeotropic distillation is often employed to remove water, driving the equilibrium toward ester formation . Industrial processes optimize yields (≥95%) using sulfuric acid or ion-exchange resins as catalysts .

Sustainable Approaches

Applications

Fragrance Industry

Decyl formate is a cornerstone in perfumery, imparting floral, citrus, and honey-like notes. It modifies heavy floral bases (e.g., rose, jasmine) and enhances orris (iris) formulations by adding fresh-oily undertones . For example:

  • In rose reconstitutions, it blends with geraniol and citronellol to mimic natural rose oil .

  • Oriental fragrances utilize its tenacity to balance spicy and woody components .

Flavoring Agent

The compound is approved for food use (FDA UNII: I3X2P7V6YF) and mimics cherry, plum, and raspberry flavors . Its fruity profile enhances citrus oils in beverages and confectionery, though usage levels are typically <0.01% due to potency .

Industrial Uses

  • Plasticizers: Acts as a solvent in polymer production .

  • Surfactant Intermediates: Modified into sulfonated derivatives for detergents .

Recent Research and Innovations

Enhanced Catalysis

A 2024 study demonstrated Ni-MOF-74 catalysts for CO2_2-to-formate conversion, potentially enabling sustainable decyl formate production from carbon capture systems .

Olfactory Receptor Mimicry

Bioelectronic noses using human olfactory receptor 1A2 (hOR1A2) detected decyl formate at femtomolar levels, aiding quality control in perfumery .

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